5-(4-Bromobutoxy)benzo[d]thiazole
Description
Properties
Molecular Formula |
C11H12BrNOS |
|---|---|
Molecular Weight |
286.19 g/mol |
IUPAC Name |
5-(4-bromobutoxy)-1,3-benzothiazole |
InChI |
InChI=1S/C11H12BrNOS/c12-5-1-2-6-14-9-3-4-11-10(7-9)13-8-15-11/h3-4,7-8H,1-2,5-6H2 |
InChI Key |
NVLADBFZWWQXKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OCCCCBr)N=CS2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has shown that benzothiazole derivatives, including 5-(4-Bromobutoxy)benzo[d]thiazole, exhibit promising anticancer activities. Various studies have evaluated the cytotoxic effects of these compounds against multiple human cancer cell lines. For instance, derivatives of benzothiazole have been screened in vitro against 60 human cancer cell lines by the National Cancer Institute, revealing significant antitumor effects .
Mechanism of Action
The mechanism of action often involves the inhibition of specific enzymes or interaction with molecular targets such as receptors. For example, some benzothiazole derivatives have been found to inhibit topoisomerases and other critical enzymes involved in cancer cell proliferation .
Anti-inflammatory and Analgesic Effects
Benzothiazole compounds also show potential as anti-inflammatory and analgesic agents. Certain derivatives have demonstrated higher efficacy compared to conventional medications like aspirin and naproxen, making them candidates for further development in pain management therapies .
Materials Science
Synthesis of Organic Semiconductors
In materials science, this compound can be utilized in the synthesis of organic semiconductors. The unique electronic properties associated with the thiazole ring make it suitable for applications in organic electronics and photovoltaic devices .
Fluorescent Dyes
This compound is also explored for its potential use in fluorescent dyes due to its ability to exhibit luminescent properties when incorporated into polymer matrices .
Biological Studies
Enzyme Inhibition Studies
this compound has been employed in studies focusing on enzyme inhibition, particularly acetylcholinesterase inhibitors relevant to Alzheimer’s disease treatment. Compounds derived from this scaffold have shown promising inhibitory activities, suggesting their potential therapeutic applications .
Protein-Ligand Interactions
The compound is useful in studying protein-ligand interactions, which are critical for understanding drug-receptor dynamics and optimizing drug design strategies .
Case Studies
Comparison with Similar Compounds
Table 1: Halogen-Substituted Benzothiazole Derivatives
Influence of Alkoxy Chain Length
The butoxy chain in this compound distinguishes it from shorter-chain analogs:
- 4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (4f): The ethylhydrazone group introduces polarity, contrasting with the nonpolar butoxy chain in the target compound .
Table 2: Alkoxy/Alkyl Chain Variations
Electronic Effects of Bromine vs. Other Halogens
Bromine’s electron-withdrawing nature impacts charge distribution and binding:
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)thiazole) : Chlorine’s smaller atomic radius and lower electronegativity weaken halogen bonding compared to bromine .
- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole : Chlorine at the 5-position reduces electron density on the benzothiazole ring, altering reactivity .
Table 3: Halogen-Specific Effects
Q & A
Q. What are the common synthetic routes for 5-(4-Bromobutoxy)benzo[d]thiazole?
The compound is typically synthesized via alkylation of the hydroxyl group on the benzo[d]thiazole scaffold. A representative method involves reacting 5-hydroxybenzo[d]thiazole with 1,4-dibromobutane in the presence of a base (e.g., K₂CO₃) in acetone under reflux conditions . For functionalization at the 2-position, nickel-catalyzed cross-coupling with organoaluminum reagents (e.g., aryl or alkenyl groups) can introduce substituents while retaining the bromobutoxy chain .
Q. How can the purity and structural integrity of this compound be verified?
Characterization involves:
- NMR spectroscopy : Confirm the presence of the bromobutoxy chain (e.g., δ ~3.5–3.8 ppm for –OCH₂ groups) and benzo[d]thiazole aromatic protons.
- IR spectroscopy : Identify C–Br stretching (~500–600 cm⁻¹) and thiazole C=N/C–S vibrations (~1600–1500 cm⁻¹).
- X-ray crystallography : Resolve the spatial arrangement of the bromobutoxy side chain and heterocyclic core (as demonstrated for analogous brominated thiazole derivatives) .
Q. What solvents and catalysts are optimal for synthesizing bromoalkoxy-substituted benzo[d]thiazoles?
Polar aprotic solvents (e.g., acetone, DMF) are preferred for alkylation reactions due to their ability to stabilize ionic intermediates. Catalytic systems like NiCl₂(dppf) with 2,2'-bipyridine ligands enhance cross-coupling efficiency for functionalized derivatives .
Q. How is the bromobutoxy group stabilized against elimination during synthesis?
Use mild bases (e.g., K₂CO₃ instead of stronger bases like NaOH) to minimize β-elimination. Low-temperature reflux (<80°C) and inert atmospheres (N₂/Ar) further suppress side reactions .
Q. What spectroscopic techniques differentiate this compound from its isomers?
- ¹H-¹H COSY NMR : Resolves coupling between adjacent protons on the butoxy chain.
- NOESY/ROESY : Confirms spatial proximity between the bromobutoxy group and thiazole protons.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₂BrNOS requires m/z 285.9804) .
Advanced Research Questions
Q. How can contradictory yield data in alkylation reactions be resolved?
Discrepancies often arise from competing SN1/SN2 mechanisms. Kinetic studies (e.g., varying solvent polarity, temperature) and isotopic labeling (e.g., D₂O quenching) can identify dominant pathways. For example, acetone promotes SN2 due to its polar aprotic nature, while DMSO may favor SN1 .
Q. What strategies optimize regioselectivity in cross-coupling reactions for 2-substituted derivatives?
Q. How do electronic effects of substituents influence the compound’s reactivity in biological assays?
Electron-withdrawing groups (e.g., –Br) on the benzo[d]thiazole core enhance electrophilicity, improving interactions with enzyme active sites. SAR studies show that bromobutoxy derivatives exhibit higher cytotoxicity (IC₅₀ ~2–5 μM) compared to methoxy analogs (IC₅₀ >10 μM) .
Q. What computational methods predict the compound’s binding affinity to target proteins?
Q. How are environmental hazards mitigated during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
